(5-Methyl-pyridin-2-YL)-piperidin-4-YL-amine dihydrochloride
Overview
Description
(5-Methyl-pyridin-2-YL)-piperidin-4-YL-amine dihydrochloride, also known as MPPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPPI is a small molecule that belongs to the class of piperidine compounds and is widely used in research studies due to its unique properties.
Scientific Research Applications
Synthesis and Structural Studies
- Synthesis of Pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and Pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolines : Research by Paronikyan et al. (2016) explored the synthesis involving piperidin-1-yl derivatives, showing potential in developing complex heterocyclic structures useful in medicinal and organic chemistry (Paronikyan et al., 2016).
- Ring Opening Reactions of Dioxane Derivatives : Šafár̆ et al. (2000) studied the ring opening reactions of certain dioxane derivatives with cyclic secondary amines like piperidine, contributing to the understanding of reaction dynamics in organic synthesis (Šafár̆ et al., 2000).
Medicinal Chemistry
- Aurora Kinase Inhibitor : A study by ロバート ヘンリー,ジェームズ (2006) mentions a compound structurally related to (5-Methyl-pyridin-2-YL)-piperidin-4-YL-amine as a potential Aurora kinase inhibitor, suggesting its importance in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).
Pharmacology
- Aminopyrimidine Series of 5-HT1A Partial Agonists : Dounay et al. (2009) explored aminopyrimidine compounds with structural similarities for their potential as 5-HT1A agonists, relevant in neuropsychopharmacology (Dounay et al., 2009).
Chemical Process Development
- Practical Synthesis of Key Intermediates : Zhang et al. (2009) described a practical synthesis method for a compound closely related to the queried chemical, demonstrating its role in the development of deoxycytidine kinase inhibitors (Zhang et al., 2009).
Food Chemistry
- Chemical Activation of Piperidine and Maillard Reaction Products : Nikolov and Yaylayan (2010) investigated the interaction of piperidine in the Maillard reaction, relevant to food chemistry and understanding of flavor compounds (Nikolov & Yaylayan, 2010).
Organometallic Chemistry
- Stabilization of Simple Imines by Ruthenium(II) : Whebell and Keene (1986) researched the oxidation of secondary amines like piperidine when coordinated to ruthenium(II), adding to the knowledge of metal-amine interactions in organometallic chemistry (Whebell & Keene, 1986).
Conformational Analysis
- NMR Parameters, Isomerism, and Analysis : Aliev et al. (1993) delved into the conformational analysis of pyridine and piperidine derivatives, providing insights into their chemical behavior (Aliev et al., 1993).
Antibacterial Activity
- Microwave Assisted Synthesis and Antibacterial Activity : Merugu, Ramesh, and Sreenivasulu (2010) synthesized piperidine-containing pyrimidine imines and evaluated their antibacterial activity, showing the pharmaceutical potential of such compounds (Merugu, Ramesh & Sreenivasulu, 2010).
properties
IUPAC Name |
5-methyl-N-piperidin-4-ylpyridin-2-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.2ClH/c1-9-2-3-11(13-8-9)14-10-4-6-12-7-5-10;;/h2-3,8,10,12H,4-7H2,1H3,(H,13,14);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPBQPQNMPHPDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC2CCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10694696 | |
Record name | 5-Methyl-N-(piperidin-4-yl)pyridin-2-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methyl-pyridin-2-YL)-piperidin-4-YL-amine dihydrochloride | |
CAS RN |
793675-05-5 | |
Record name | 5-Methyl-N-(piperidin-4-yl)pyridin-2-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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